molecular formula C19H23N3O4S B511894 11-methyl-5-(3,4,5-trimethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 353462-94-9

11-methyl-5-(3,4,5-trimethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B511894
CAS No.: 353462-94-9
M. Wt: 389.5g/mol
InChI Key: OXRWNDWIIGBRPZ-UHFFFAOYSA-N
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Description

7-methyl-2-(3,4,5-trimethoxyphenyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-(3,4,5-trimethoxyphenyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The starting materials often include 3,4,5-trimethoxybenzaldehyde and various pyrimidine derivatives. The synthetic route may involve:

    Condensation Reactions: Combining 3,4,5-trimethoxybenzaldehyde with pyrimidine derivatives under acidic or basic conditions.

    Cyclization: Formation of the hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core through intramolecular cyclization.

    Functional Group Modifications: Introduction of the methyl group and other functional groups through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-(3,4,5-trimethoxyphenyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-methyl-2-(3,4,5-trimethoxyphenyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 7-methyl-2-(3,4,5-trimethoxyphenyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity to produce therapeutic effects.

    Affect Cellular Processes: Influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxyphenyl derivatives: Compounds with similar aromatic ring structures and methoxy groups.

    Pyrimidine derivatives: Compounds with similar pyrimidine cores and functional groups.

Uniqueness

7-methyl-2-(3,4,5-trimethoxyphenyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of functional groups and structural features, which may confer specific biological and chemical properties not found in other similar compounds.

Properties

CAS No.

353462-94-9

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5g/mol

IUPAC Name

11-methyl-5-(3,4,5-trimethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C19H23N3O4S/c1-22-6-5-11-14(9-22)27-19-15(11)18(23)20-17(21-19)10-7-12(24-2)16(26-4)13(8-10)25-3/h7-8,17,21H,5-6,9H2,1-4H3,(H,20,23)

InChI Key

OXRWNDWIIGBRPZ-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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